![molecular formula C9H18ClNO B1382514 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1803584-54-4](/img/structure/B1382514.png)
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a chemical compound with the CAS Number: 1803584-54-4 . It has a molecular weight of 191.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO.ClH/c10-4-3-9(11)6-7-1-2-8(9)5-7;/h7-8,11H,1-6,10H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antiviral Action
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exhibits notable antiviral activity, particularly against influenza. It interacts with lipid bilayers, altering their charge and elasticity, which in turn affects virus interaction and inhibits the synthesis of virus-specific proteins. This mechanism contributes to its effectiveness in preventing influenza virus matrix protein from interacting with membranes and destroying M-protein aggregates in aqueous phases (Fedorov et al., 1988), (Votiakov Vi et al., 1982).
NMR Study and Diastereoisomerism
Advanced nuclear magnetic resonance (NMR) studies have been conducted to analyze the diastereoisomerism of this compound. This research offers detailed insights into its chemical structure and behavior, particularly focusing on identifying exo and endo forms and understanding the influence of various substituents on the compound's properties (Tandura et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-4-3-9(11)6-7-1-2-8(9)5-7;/h7-8,11H,1-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERBTGGWDONQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


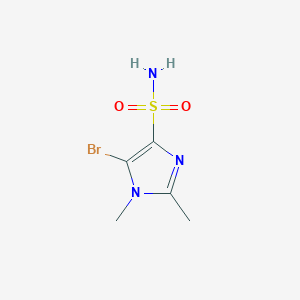
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
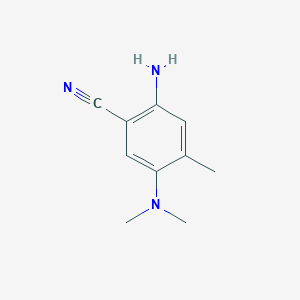
![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)

![Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B1382441.png)
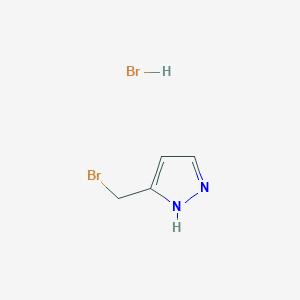

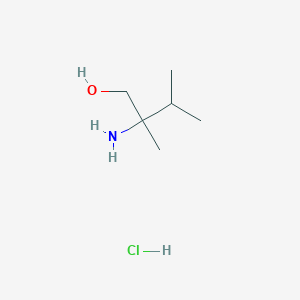
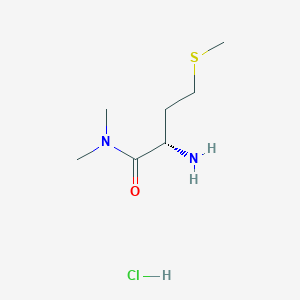
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)

